molecular formula C11H12N2O B038151 N-(4-cyanophenyl)-2-methylpropanamide CAS No. 113715-23-4

N-(4-cyanophenyl)-2-methylpropanamide

Cat. No. B038151
M. Wt: 188.23 g/mol
InChI Key: WQZFOMXBTXLFNS-UHFFFAOYSA-N
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Description

"N-(4-cyanophenyl)-2-methylpropanamide" is a chemical compound of interest in various scientific fields due to its unique molecular structure and properties. It serves as a pivotal subject for studies in organic synthesis, molecular structure analysis, and chemical reaction investigations, providing insights into its potential applications and behaviors in different conditions.

Synthesis Analysis

The synthesis of compounds related to "N-(4-cyanophenyl)-2-methylpropanamide" often involves complex organic reactions, highlighting the intricate steps necessary to achieve the desired molecular structure. For example, studies have explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines, showcasing the compound's versatility in synthetic chemistry (Hajji et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4-cyanophenyl)-2-methylpropanamide" has been characterized using various spectroscopic techniques, including FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Quantum mechanical calculations, such as density functional theory (DFT), have been employed to optimize molecular geometry and predict vibrational wave numbers, infrared intensities, and Raman scattering data, providing a comprehensive understanding of the compound's structure (Chandralekha et al., 2019).

Chemical Reactions and Properties

Research has delved into the chemical reactivity and properties of "N-(4-cyanophenyl)-2-methylpropanamide" derivatives, examining how different substituents and reaction conditions influence the compound's behavior. This includes studies on chemoselective reactions, photochemical reactions, and the impact of various electrophiles and nucleophiles on the compound's chemical transformations and properties (O'Callaghan et al., 1999).

Physical Properties Analysis

The physical properties of "N-(4-cyanophenyl)-2-methylpropanamide" and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments. X-ray crystallography has been used to elucidate the solid-state properties and hydrogen bonding interactions of benzamide derivatives, offering insights into their stability and reactivity patterns (Younes et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under different conditions, and potential for forming various derivatives, are fundamental aspects of "N-(4-cyanophenyl)-2-methylpropanamide" research. Studies on its analogs have explored the synthesis and reactivity of various substituted compounds, shedding light on the influence of functional groups on the compound's chemical behavior (Kumar et al., 2012).

properties

IUPAC Name

N-(4-cyanophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZFOMXBTXLFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585446
Record name N-(4-Cyanophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-methylpropanamide

CAS RN

113715-23-4
Record name N-(4-Cyanophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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